molecular formula C10H6BrCl2N B6210790 6-bromo-2,4-dichloro-3-methylquinoline CAS No. 1705611-25-1

6-bromo-2,4-dichloro-3-methylquinoline

Cat. No.: B6210790
CAS No.: 1705611-25-1
M. Wt: 290.97 g/mol
InChI Key: GDCMYYOPUXFEPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,4-dichloro-3-methylquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of 3-methylquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-dichloro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

6-Bromo-2,4-dichloro-3-methylquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-4-methylquinoline
  • 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline

Comparison: 6-Bromo-2,4-dichloro-3-methylquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

1705611-25-1

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4H,1H3

InChI Key

GDCMYYOPUXFEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)Cl

Purity

95

Origin of Product

United States

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